4-Chlorobenzoyl isothiocyanate
Overview
Description
4-Chlorobenzoyl isothiocyanate is an organic compound with the molecular formula C8H4ClNOS and a molecular weight of 197.64 g/mol . It is a derivative of benzoyl isothiocyanate, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Mechanism of Action
Target of Action
4-Chlorobenzoyl isothiocyanate is a biochemical used in proteomics research . .
Mode of Action
Isothiocyanates, a class of compounds to which this compound belongs, are known to interact with various intracellular targets, including cytochrome p450 enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Biochemical Pathways
Isothiocyanates, including this compound, can modulate a large number of cancer-related targets or pathways. These include the inhibition of cytochrome P450 enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Result of Action
Isothiocyanates in general have been shown to have chemopreventive potential, suggesting that they may have beneficial effects at the molecular and cellular levels .
Action Environment
It is known that the compound should be stored in a well-ventilated place and the container should be kept tightly closed .
Biochemical Analysis
Molecular Mechanism
Isothiocyanates are weak electrophiles and are susceptible to hydrolysis .
Metabolic Pathways
Isothiocyanates are derived from the enzymatic hydrolysis of glucosinolates and are rapidly conjugated to glutathione in the liver, and then sequentially metabolized in the mercapturic acid pathway, before being excreted in the urine .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorobenzoyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzoic acid with trichloroisocyanuric acid and triphenylphosphine in toluene at 0°C. The reaction mixture is then treated with potassium thiocyanate, and the temperature is gradually raised to room temperature. The product is purified using column chromatography .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzoyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Hydrolysis: It is susceptible to hydrolysis, forming 4-chlorobenzoic acid and thiocyanic acid.
Electrochemical Reduction: This reaction leads to the formation of thioformamides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.
Solvents: Toluene, dichloromethane, and acetonitrile are frequently used solvents.
Catalysts: Triphenylphosphine and trichloroisocyanuric acid are used as catalysts in the synthesis.
Major Products
Thioureas: Formed from the reaction with amines.
Thiocarbamates: Formed from the reaction with alcohols.
Thioformamides: Formed from electrochemical reduction.
Scientific Research Applications
4-Chlorobenzoyl isothiocyanate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Benzoyl isothiocyanate: Lacks the chlorine substituent and has different reactivity and applications.
Phenyl isothiocyanate: Similar structure but without the benzoyl group, used in amino acid sequencing.
Allyl isothiocyanate: Found in mustard oil, used in food science and medical research.
Uniqueness
4-Chlorobenzoyl isothiocyanate is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for specific applications in organic synthesis and industrial processes. Its ability to form stable thioureas and thiocarbamates makes it valuable in various chemical and biological applications .
Properties
IUPAC Name |
4-chlorobenzoyl isothiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNOS/c9-7-3-1-6(2-4-7)8(11)10-5-12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZBZZNWOAIAEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N=C=S)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283040 | |
Record name | 4-chlorobenzoyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16794-67-5 | |
Record name | 16794-67-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29260 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-chlorobenzoyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chlorobenzoyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4-chlorobenzoyl isothiocyanate contribute to its reactivity in the synthesis of heterocyclic compounds?
A1: this compound possesses an electrophilic isothiocyanate (-N=C=S) functional group. This group readily reacts with nucleophiles, such as amines, through nucleophilic addition reactions. In the provided research, it reacts with the amine groups present in diethylenetriamine. This reaction leads to the formation of thiourea derivatives, which then undergo further cyclization to yield the final imidazolidine-containing compound []. The presence of the chlorine atom on the benzoyl ring can influence the reactivity of the isothiocyanate group through electronic effects, potentially impacting reaction rates and selectivity.
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